molecular formula C7H10N2O B13097816 4-Methoxy-5,6-dimethylpyrimidine

4-Methoxy-5,6-dimethylpyrimidine

Cat. No.: B13097816
M. Wt: 138.17 g/mol
InChI Key: KUWABBHSSROSGS-UHFFFAOYSA-N
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Description

4-Methoxy-5,6-dimethylpyrimidine is a pyrimidine derivative characterized by the presence of methoxy and dimethyl groups attached to the pyrimidine ring. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are fundamental components of nucleic acids. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5,6-dimethylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyanoacetate with urea, followed by cyclization and methylation steps . The reaction conditions often involve the use of solvents like methanol and catalysts such as dry hydrogen chloride gas.

Industrial Production Methods: Industrial production methods aim to optimize the yield and purity of this compound while minimizing environmental impact. Techniques such as green chemistry approaches are employed to reduce waste and improve efficiency. For instance, the use of non-toxic solvents and recyclable catalysts is preferred in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-5,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy and dimethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

4-Methoxy-5,6-dimethylpyrimidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methoxy-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, influencing their structure and function. Molecular docking studies have shown that it can interact with DNA and proteins through groove binding modes, affecting their biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-5,6-dimethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

4-methoxy-5,6-dimethylpyrimidine

InChI

InChI=1S/C7H10N2O/c1-5-6(2)8-4-9-7(5)10-3/h4H,1-3H3

InChI Key

KUWABBHSSROSGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1OC)C

Origin of Product

United States

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